molecular formula C11H23NO2 B14777680 tert-butyl N-(4-methylpentan-2-yl)carbamate

tert-butyl N-(4-methylpentan-2-yl)carbamate

Cat. No.: B14777680
M. Wt: 201.31 g/mol
InChI Key: SXUQFEPQZOVWBN-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-methylpentan-2-yl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methylpentan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Halides, alkoxides, and aprotic solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(4-methylpentan-2-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in preventing unwanted reactions during multi-step synthesis processes .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related biochemical processes .

Medicine: The compound is explored for its potential use in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methylpentan-2-yl)carbamate involves its hydrolysis to release the active amine and carbon dioxide. The hydrolysis is typically catalyzed by enzymes such as carbamate hydrolases. The released amine can then interact with specific molecular targets, such as receptors or enzymes, to exert its biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(1-bromo-4-methylpentan-2-yl)carbamate
  • tert-Butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate
  • tert-Butyl N-(2-amino-4-methylpentan-3-yl)carbamate

Comparison:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its stability, reactivity, and ability to undergo various chemical reactions make it a valuable intermediate in organic synthesis and a promising candidate for further research and development.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

tert-butyl N-(4-methylpentan-2-yl)carbamate

InChI

InChI=1S/C11H23NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h8-9H,7H2,1-6H3,(H,12,13)

InChI Key

SXUQFEPQZOVWBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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